

# Spectroscopic Characterization of 4-Iodo-1-acetyl-7-azaindole: A Technical Guide

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## Compound of Interest

Compound Name: 4-Iodo-1-acetyl-7-azaindole

Cat. No.: B1312628

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Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for **4-Iodo-1-acetyl-7-azaindole**, alongside detailed experimental protocols for data acquisition.

## Introduction

**4-Iodo-1-acetyl-7-azaindole** is a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a well-established pharmacophore, and the introduction of an iodine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The N-acetyl group modifies the electronic properties and potential hydrogen bonding capabilities of the core structure. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research and development setting. This document outlines the anticipated spectroscopic data and the methodologies to obtain them.

## Predicted Spectroscopic Data

While extensive experimental spectra for **4-Iodo-1-acetyl-7-azaindole** are not widely published, the following tables summarize the expected data based on the analysis of its structural components and comparison with similar molecules.

### Table 1: Predicted $^1\text{H}$ NMR Data

Solvent:  $\text{CDCl}_3$ , Reference: TMS ( $\delta$  0.00 ppm), Spectrometer Frequency: 400 MHz

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 8.2-8.4	d	~ 5.0	H6
~ 7.5-7.7	d	~ 3.5	H2
~ 7.1-7.3	d	~ 5.0	H5
~ 6.6-6.8	d	~ 3.5	H3
~ 2.7	s	-	-COCH <sub>3</sub>

Note: The chemical shifts are estimations and can vary based on solvent and concentration.

## Table 2: Predicted <sup>13</sup>C NMR Data

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 100 MHz

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 168-170	C=O (acetyl)
~ 148-150	C7a
~ 144-146	C6
~ 130-132	C2
~ 128-130	C3a
~ 118-120	C5
~ 108-110	C3
~ 85-90	C4
~ 24-26	-COCH <sub>3</sub>

## Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100-3000	Medium	Aromatic C-H stretch
~ 1700-1720	Strong	C=O stretch (amide)
~ 1600-1450	Medium-Strong	Aromatic C=C and C=N stretching
~ 1350-1370	Strong	C-N stretch
~ 600-800	Medium	C-I stretch

## Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI+)

m/z (amu)	Ion Formation
286.9676	[M+H] <sup>+</sup>
308.9495	[M+Na] <sup>+</sup>
324.9235	[M+K] <sup>+</sup>

Note: The m/z values are predicted for the most abundant isotopes.[\[1\]](#)

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **4-Iodo-1-acetyl-7-azaindole**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean vial. The solution is then transferred to a 5 mm NMR tube.[\[2\]](#)
- **Data Acquisition:**

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR: A standard single-pulse experiment is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.[\[2\]](#)
- $^{13}\text{C}$  NMR: A proton-decoupled experiment is performed. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[2\]](#)

## Infrared (IR) Spectroscopy

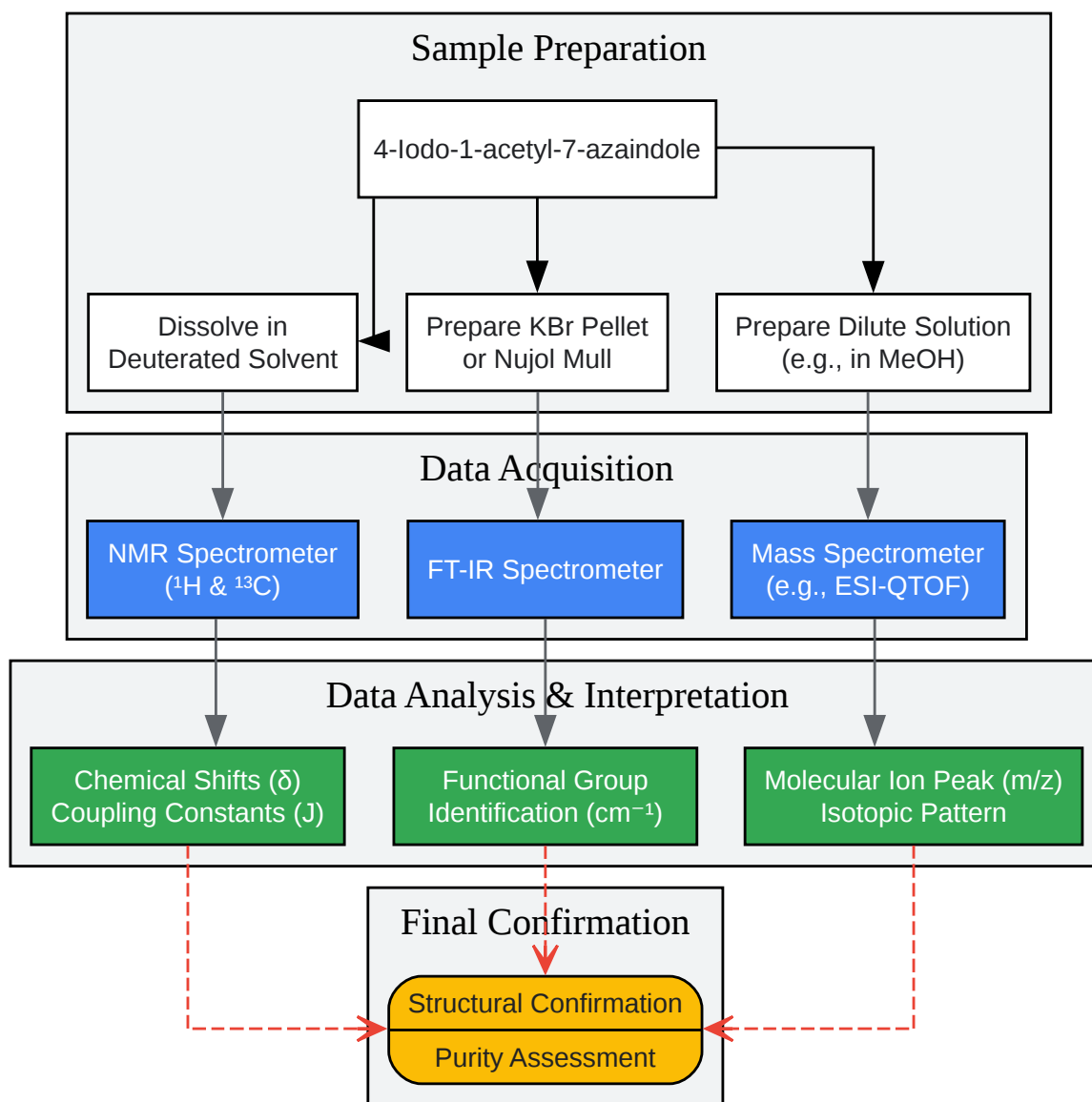
- Sample Preparation (Solid):
  - KBr Pellet: Grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
  - Nujol Mull: If the sample is sensitive to pressure or moisture, a Nujol mull can be prepared. A small amount of the solid is ground with a few drops of Nujol (mineral oil) to create a paste, which is then pressed between two salt plates (e.g., KBr or NaCl).[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Data Acquisition:
  - Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
  - Procedure: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) is recorded first. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilution to the µg/mL or ng/mL range may be necessary depending on the instrument's sensitivity.
- **Data Acquisition:**
  - **Instrument:** A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
  - **Procedure:** The sample solution is introduced into the ion source, typically via direct infusion or through a liquid chromatography (LC) system. For halogenated compounds, the isotopic pattern is a key diagnostic feature. Iodine is monoisotopic ( $^{127}\text{I}$ ), which simplifies the spectrum compared to compounds with chlorine or bromine.<sup>[6]</sup> High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

## Visualization of Analytical Workflow

The logical flow for the complete spectroscopic characterization of **4-Iodo-1-acetyl-7-azaindole** is depicted below. This workflow ensures a systematic approach from sample handling to final data integration for structural confirmation.



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Caption: Workflow for spectroscopic analysis of **4-Iodo-1-acetyl-7-azaindole**.

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